molecular formula C20H22O7 B190994 Diffractaic acid CAS No. 436-32-8

Diffractaic acid

Número de catálogo: B190994
Número CAS: 436-32-8
Peso molecular: 374.4 g/mol
Clave InChI: MIJKZXWOOXIEEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antiviral Applications

Diffractaic acid has demonstrated significant antiviral properties, particularly against mosquito-borne viruses such as dengue virus, Zika virus, and chikungunya virus. In a recent study, this compound exhibited a high selectivity index of 20.59 with an effective concentration (EC50) of 2.43 µM against dengue virus serotypes 1–4. The compound inhibited viral replication primarily during the late stages of infection, suggesting its potential as an antiviral lead compound .

Efficacy Against Various Viruses

The antiviral efficacy of this compound was assessed across multiple cell lines, including human hepatoma (Huh-7) and Vero cells. The results indicated that this compound effectively inhibited dengue virus replication with minimal cytotoxicity (CC50 > 100 µM), making it a promising candidate for further development in antiviral therapies .

Table 1: Antiviral Efficacy of this compound

Virus TypeEC50 (µM)CC50 (µM)Selectivity Index
Dengue Virus2.4350.1320.59
Zika VirusSimilarSimilarSimilar
Chikungunya Virus6.21Not specifiedNot specified

Anticancer Applications

This compound has also been investigated for its anticancer properties, particularly in breast cancer and hepatocellular carcinoma. Research has shown that it acts as a thioredoxin reductase 1 (TrxR1) inhibitor, inducing apoptosis and inhibiting migration in cancer cells.

Breast Cancer Studies

In studies involving MCF-7 and MDA-MB-453 breast cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values of 51.32 µg/ml and 87.03 µg/ml, respectively. The compound was found to upregulate pro-apoptotic genes while downregulating TrxR1 enzyme activity, indicating its potential as a therapeutic agent for breast cancer treatment .

Table 2: Cytotoxicity of this compound in Breast Cancer Cells

Cell LineIC50 (µg/ml)Mechanism of Action
MCF-751.32Apoptosis induction
MDA-MB-45387.03TrxR1 inhibition

Hepatocellular Carcinoma

This compound has also shown promise in treating hepatocellular carcinoma (HCC). It was reported to induce apoptosis and suppress cell migration in HepG2 cells through similar mechanisms as observed in breast cancer studies .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves targeting specific cellular pathways associated with viral replication and cancer cell survival. In the case of viral infections, this compound interferes with the replication process at late stages, while in cancer cells, it modulates the expression of key regulatory genes involved in apoptosis and metastasis.

Actividad Biológica

Diffractaic acid, a secondary metabolite derived from lichens, has garnered significant attention in recent years for its diverse biological activities. This article reviews the current understanding of this compound's biological properties, including its antiviral, anticancer, antioxidant, and anti-inflammatory effects, supported by various studies and data.

Structure and Source

This compound is a depside compound primarily found in lichens of the genus Usnea. Its structure consists of a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against mosquito-borne viruses such as dengue virus (DENV) and chikungunya virus (CHIKV).

  • Selectivity Index : In vitro studies demonstrated that this compound exhibited a selectivity index ranging from 8.07 to 20.59 against DENV, indicating its effectiveness with minimal cytotoxicity. The EC50 (effective concentration for 50% inhibition) was determined to be 2.43 ± 0.19 µM, while the CC50 (cytotoxic concentration for 50% cell death) was 50.13 ± 7.45 µM .
  • Efficacy Against Other Viruses : The compound showed moderate efficacy against CHIKV (EC50 of 6.21 ± 0.69 µM) and lesser effectiveness against enterovirus A71 (EC50 of 19.93 ± 1.94 µM) .
  • Mechanism of Action : this compound appears to inhibit viral replication post-entry into host cells, although the precise molecular targets remain to be elucidated .

Anticancer Effects

This compound has also been studied for its anticancer properties, particularly against hepatocellular carcinoma (HCC).

  • Cytotoxicity : In HepG2 cells (a model for HCC), this compound demonstrated significant cytotoxicity with an IC50 value of 78.07 µg/mL after 48 hours of treatment .
  • Mechanism : The compound induces apoptosis and inhibits migration in cancer cells by targeting thioredoxin reductase 1 (TRXR1), an enzyme often overexpressed in tumors . Flow cytometry revealed late apoptotic effects, and real-time PCR indicated an upregulation of the P53 gene, suggesting a mechanism involving cell cycle regulation and apoptosis .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage.

  • DPPH Scavenging Activity : The antioxidant activity was assessed using the DPPH radical scavenging method, where this compound showed an IC50 value higher than quercetin, indicating lower antioxidant potency compared to this standard .
  • Comparative Analysis : In comparative studies, this compound's antioxidant capacity was found to be effective but less potent than other lichen-derived compounds like usnic acid .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity EC50/IC50 Values Mechanism/Notes
Antiviral (DENV)EC50: 2.43 µMInhibits viral replication post-entry
Antiviral (CHIKV)EC50: 6.21 µMModerate inhibition
Anticancer (HepG2)IC50: 78.07 µg/mLInduces apoptosis via TRXR1 inhibition
AntioxidantIC50 > quercetinDPPH scavenging activity

Case Studies

  • Antiviral Efficacy Study : A study conducted in vitro showed that this compound effectively inhibited DENV replication with a selectivity index indicating a favorable therapeutic ratio for further development as an antiviral agent .
  • Cancer Cell Study : Research on HepG2 cells demonstrated that this compound not only reduced cell viability but also affected migratory capabilities, marking it as a potential candidate for HCC treatment strategies .

Q & A

Basic Research Questions

Q. What established methodologies are used to assess diffractaic acid’s cytotoxicity in cancer cell lines?

Cytotoxicity is typically evaluated using assays like the XTT assay to measure cell viability (IC50 values) and flow cytometry to quantify apoptosis (annexin V/PI staining). For mechanistic insights, qPCR is employed to analyze gene expression (e.g., BAX/BCL2 ratio, P53) .

Q. How is this compound’s anti-migratory effect on cancer cells experimentally validated?

Wound-healing assays and transwell migration chambers are standard. Quantitative analysis involves measuring migration rates over time and validating results with imaging software. Gene expression profiling (e.g., MMPs) further supports anti-migratory mechanisms .

Q. What in vitro models are used to study this compound’s anti-tubercular activity?

Growth inhibition of Mycobacterium tuberculosis is assessed via minimum inhibitory concentration (MIC) assays, often using microdilution methods in liquid culture. Resazurin reduction assays validate bactericidal activity .

Q. How do researchers address solubility challenges of this compound in experimental setups?

Dimethyl sulfoxide (DMSO) is commonly used as a solvent (e.g., 10 mM stock solutions). Solubility is confirmed via spectrophotometric analysis, and stability is tested under varying pH and temperature conditions .

Q. What are the primary biomarkers used to confirm this compound-induced apoptosis?

Key markers include caspase-3/7 activation, PARP cleavage, and mitochondrial membrane potential loss (JC-1 staining). Flow cytometry and Western blotting are standard validation techniques .

Advanced Research Questions

Q. How can contradictory cytotoxicity data (e.g., varying IC50 values across cell lines) be reconciled?

Contradictions may arise from cell-specific metabolic profiles or assay conditions. Researchers should:

  • Standardize experimental parameters (e.g., exposure time, serum concentration).
  • Validate results using orthogonal assays (e.g., ATP-based viability vs. XTT).
  • Perform comparative omics (e.g., transcriptomics) to identify resistance mechanisms .

Q. What computational strategies validate this compound’s interaction with thioredoxin reductase 1 (TrxR1)?

Molecular docking predicts binding affinity to TrxR1’s active site (e.g., using AutoDock Vina). Molecular dynamics (MD) simulations (50–100 ns) assess complex stability, while principal component analysis (PCA) evaluates conformational changes. Enzymatic assays (DTNB reduction) confirm computational findings .

Q. How can researchers optimize this compound’s selectivity index (SI) for antiviral applications?

SI is calculated as CC50 (cytotoxicity)/EC50 (efficacy). To enhance SI:

  • Screen structural analogs via SAR studies.
  • Use combination therapies (e.g., with ribavirin) and calculate synergy via Chou-Talalay models.
  • Validate in ex vivo models (e.g., human peripheral blood mononuclear cells) .

Q. What experimental designs address bioavailability limitations of this compound in vivo?

  • Formulation : Nano-encapsulation (e.g., liposomes) to improve solubility.
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.
  • Metabolomics : Identify major metabolites via UPLC-QTOF-MS .

Q. How do researchers differentiate this compound’s proapoptotic effects from necrotic cell death?

Dual staining with annexin V-FITC (apoptosis) and propidium iodide (necrosis) via flow cytometry is critical. Additional markers include LDH release (necrosis) and caspase inhibition assays (apoptosis specificity) .

Q. Methodological Challenges & Data Analysis

Q. What statistical approaches resolve variability in enzyme inhibition assays (e.g., TrxR1 activity)?

  • Use nonlinear regression (GraphPad Prism) to calculate IC50 values.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Normalize data to vehicle controls to minimize batch effects .

Q. How can transcriptomic data clarify this compound’s dual role in apoptosis and oxidative stress?

Q. What controls are essential in molecular dynamics simulations of this compound-protein complexes?

  • Negative control : Simulate apo-protein (without ligand).
  • Positive control : Use a known inhibitor (e.g., auranofin for TrxR1).
  • Validate force fields (e.g., AMBER vs. CHARMM) to ensure simulation robustness .

Q. How are conflicting results in this compound’s anti-inflammatory activity addressed?

  • Standardize inflammation models (e.g., LPS-stimulated macrophages vs. carrageenan-induced edema).
  • Measure multiple cytokines (IL-6, TNF-α) via ELISA.
  • Compare dose-response curves across studies to identify threshold effects .

Q. Tables of Key Data

Parameter HCT116 HeLa MCF-7 Reference
Cytotoxicity (IC50, μM)42.264.693.4
TrxR1 Inhibition (% at 50 μM)78.365.782.1
Selectivity Index (Antiviral)20.5913.338.95

Propiedades

IUPAC Name

4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJKZXWOOXIEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195883
Record name Diffractaic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-32-8
Record name Diffractaic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diffractaic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diffractaic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diffractaic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diffractaic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD86RC383X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Diffractaic acid
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Diffractaic acid
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Diffractaic acid
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Diffractaic acid
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Diffractaic acid
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Diffractaic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.